molecular formula C11H7ClN2OS B1199442 7-Chloro-5,10-dihydrothieno[3,4-b][1,5]benzodiazepin-4-one

7-Chloro-5,10-dihydrothieno[3,4-b][1,5]benzodiazepin-4-one

Cat. No. B1199442
M. Wt: 250.7 g/mol
InChI Key: PHNFXXZEKWQHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-5,10-dihydrothieno[3,4-b][1,5]benzodiazepin-4-one is a benzodiazepine.

Scientific Research Applications

Synthetic and Biological Aspects

7-Chloro-5,10-dihydrothieno[3,4-b][1,5]benzodiazepin-4-one belongs to the benzodiazepine class, compounds known for their extensive use in pharmaceuticals due to their sedative, hypnotic, anxiolytic, and muscle relaxant properties. Recent studies have focused on the synthetic pathways and biological activities of various benzodiazepines, including efforts to understand their potential beyond conventional uses.

Environmental Impact and Transformation

The environmental fate of benzodiazepines has become an area of increasing concern due to their widespread use and potential ecological impacts. Kosjek et al. (2012) provide an in-depth look at the occurrence, persistence, and transformation of benzodiazepines in water treatment processes, presenting data on their environmental stability and pathways for degradation. This research is critical for understanding how these compounds interact with ecosystems and for developing strategies to mitigate their environmental footprint Kosjek, T.; Perko, S.; Zupanc, M.; Zanoški Hren, M.; Landeka Dragičević, T.; Žigon, D.; Kompare, B.; Heath, E. (2012). Water Research.

Therapeutic Alternatives and Risks

Guina and Merrill (2018) review the risks, benefits, and alternatives to benzodiazepine use, providing a critical analysis of their application in clinical settings. This review touches on the need for caution in prescribing these medications due to potential dependency and withdrawal issues, underscoring the importance of considering alternative treatments for anxiety and insomnia Guina, J.; Merrill, Brian M. (2018). Journal of Clinical Medicine.

properties

Product Name

7-Chloro-5,10-dihydrothieno[3,4-b][1,5]benzodiazepin-4-one

Molecular Formula

C11H7ClN2OS

Molecular Weight

250.7 g/mol

IUPAC Name

7-chloro-5,10-dihydrothieno[3,4-b][1,5]benzodiazepin-4-one

InChI

InChI=1S/C11H7ClN2OS/c12-6-1-2-8-9(3-6)14-11(15)7-4-16-5-10(7)13-8/h1-5,13H,(H,14,15)

InChI Key

PHNFXXZEKWQHDX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)NC(=O)C3=CSC=C3N2

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C3=CSC=C3N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-5,10-dihydrothieno[3,4-b][1,5]benzodiazepin-4-one
Reactant of Route 2
7-Chloro-5,10-dihydrothieno[3,4-b][1,5]benzodiazepin-4-one
Reactant of Route 3
7-Chloro-5,10-dihydrothieno[3,4-b][1,5]benzodiazepin-4-one
Reactant of Route 4
7-Chloro-5,10-dihydrothieno[3,4-b][1,5]benzodiazepin-4-one
Reactant of Route 5
7-Chloro-5,10-dihydrothieno[3,4-b][1,5]benzodiazepin-4-one
Reactant of Route 6
7-Chloro-5,10-dihydrothieno[3,4-b][1,5]benzodiazepin-4-one

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